4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperidinylmethoxy group linked to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the cyclobutyl group and the piperidinylmethoxy group. The final step involves the formation of the triazole moiety through a cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The triazole moiety may play a key role in binding to enzymes or receptors, while the piperidinylmethoxy group could influence the compound’s pharmacokinetic properties. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
- 4-cyclobutyl-6-{[1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- 4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,4-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Uniqueness
The uniqueness of 4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-23-10-16(21-22-23)18(25)24-7-5-13(6-8-24)11-26-17-9-15(19-12-20-17)14-3-2-4-14/h9-10,12-14H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHKIDZMLMTHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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